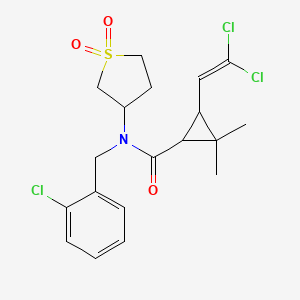![molecular formula C22H23ClN4O3 B12135651 Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(5-cloro-8-hidroxiquinolin-7-il)(piridin-2-il)metil]piperazin-1-carboxilato de etilo es un compuesto orgánico complejo con una fórmula molecular de C17H20ClN3O3 y un peso molecular de 349.81 g/mol . Este compuesto es conocido por su estructura única, que incluye un residuo quinolina, un anillo piridina y un grupo piperazina carboxilato. Ha despertado interés en varios campos de investigación científica debido a sus posibles actividades biológicas y farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-[(5-cloro-8-hidroxiquinolin-7-il)(piridin-2-il)metil]piperazin-1-carboxilato de etilo típicamente implica varios pasosLas condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o etanol, y catalizadores como paladio sobre carbono o yoduro de cobre .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar los subproductos y reducir los costes de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[(5-cloro-8-hidroxiquinolin-7-il)(piridin-2-il)metil]piperazin-1-carboxilato de etilo experimenta varias reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y catalizadores de metales de transición. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH específicos y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de óxido de N-quinolina, mientras que la reducción puede producir compuestos de hidroquinolina .
Aplicaciones Científicas De Investigación
El 4-[(5-cloro-8-hidroxiquinolin-7-il)(piridin-2-il)metil]piperazin-1-carboxilato de etilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del 4-[(5-cloro-8-hidroxiquinolin-7-il)(piridin-2-il)metil]piperazin-1-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. Se sabe que el residuo quinolina se intercala con el ADN, interrumpiendo el proceso de replicación. El compuesto también puede inhibir enzimas implicadas en el metabolismo celular, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
Compuestos Similares
Cloroquina: Un fármaco antimalárico conocido con una estructura de quinolina similar.
Hidroxicloroquina: Otro fármaco antimalárico con un grupo hidroxilo adicional.
Óxido de N-quinolina: Un derivado de quinolina con un átomo de oxígeno unido al nitrógeno.
Singularidad
El 4-[(5-cloro-8-hidroxiquinolin-7-il)(piridin-2-il)metil]piperazin-1-carboxilato de etilo es único debido a su combinación de un residuo quinolina, un anillo piridina y un grupo piperazina carboxilato. Esta estructura confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C22H23ClN4O3 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN4O3/c1-2-30-22(29)27-12-10-26(11-13-27)20(18-7-3-4-8-24-18)16-14-17(23)15-6-5-9-25-19(15)21(16)28/h3-9,14,20,28H,2,10-13H2,1H3 |
Clave InChI |
JVDRQVFPTSFIAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)


![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
